N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide
Description
Properties
IUPAC Name |
N-[(1-methylsulfonylpiperidin-4-yl)methyl]-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O4S/c1-25(22,23)20-8-6-11(7-9-20)10-19-14(21)12-2-4-13(5-3-12)24-15(16,17)18/h2-5,11H,6-10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDFEXLCICHWEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide typically involves multiple steps:
-
Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. One common method involves the alkylation of piperidine with a methylsulfonyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
-
Benzamide Formation: : The benzamide moiety is introduced by reacting 4-(trifluoromethoxy)benzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the piperidine intermediate to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters, as well as advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
-
Oxidation: : The methylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
-
Reduction: : The compound can be reduced under specific conditions to modify the functional groups, such as reducing the benzamide to an amine using lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group would yield sulfone derivatives, while reduction of the benzamide could produce primary amines.
Scientific Research Applications
Research indicates that N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide exhibits several biological activities:
- Inhibition of Tumor Cell Proliferation : Studies have shown that related sulfonamide derivatives can inhibit tumor cell proliferation by inducing ferroptosis, a regulated form of cell death characterized by lipid peroxidation accumulation. This mechanism is particularly relevant in cancer treatment as it targets the survival pathways of tumor cells.
- Modulation of Key Proteins : The compound has been observed to interact with proteins such as NRF2 (Nuclear factor erythroid 2-related factor 2), which plays a crucial role in cellular defense against oxidative stress. Inhibition of NRF2 enhances ferroptosis in cancer cells, suggesting a targeted therapeutic approach.
- Impact on Cellular Signaling Pathways : This compound influences various signaling pathways associated with cell survival and apoptosis, potentially leading to enhanced anti-tumor effects.
Case Study 1: Anti-Tumor Efficacy
A study examining the effects of similar sulfonamide derivatives on cancer cell lines reported significant inhibition of cell growth and migration. The mechanism involved increased levels of reactive oxygen species (ROS) and the activation of ferroptotic pathways, indicating the compound's potential as an anti-cancer agent.
Case Study 2: Molecular Docking Studies
Molecular docking analyses revealed that the compound binds effectively to NRF2, inhibiting its function and promoting ferroptosis in tumor cells. This interaction highlights the potential for developing therapies that exploit oxidative stress mechanisms in cancer treatment.
Comparative Data Table
The following table summarizes key findings from various studies on the biological activity of this compound and related compounds.
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anti-tumor efficacy | Significant inhibition of cancer cell growth; increased ROS levels leading to ferroptosis |
| Study 2 | Molecular docking | Effective binding to NRF2; inhibition promotes ferroptosis |
| Study 3 | Signaling pathways | Modulation of apoptotic pathways enhances anti-tumor effects |
Mechanism of Action
The mechanism by which N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. The piperidine ring and benzamide moiety can form hydrogen bonds and other interactions with proteins, potentially inhibiting or modulating their activity. The trifluoromethoxy group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Structural Analogues from
The compounds below share the piperidin-4-ylmethyl backbone but differ in substituents, influencing physicochemical and biological properties:
*Calculated based on molecular formula.
Key Observations :
Piperidine-Based Benzamides with Sulfonyl Modifications
- N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide (): Substituents: Dimethylamino and methyl-piperazinyl groups. Comparison: The methylsulfonyl group in the target compound may confer stronger hydrogen-bonding interactions compared to the dimethylamino group, affecting target binding affinity .
4-((1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)aniline (13b, ) :
Fluorinated Benzamide Derivatives
- 5-Fluoro-N-(1-methylpiperidin-4-yl)-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzamide (): Substituents: Fluorine and triazolopyridine.
Biological Activity
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C25H27ClF4N2O4S
- Molecular Weight : 563.005 g/mol
- IUPAC Name : 4-[[1-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methoxy]-5-cyclopropyl-2-fluoro-N-(methylsulfonyl)benzamide
The presence of the trifluoromethoxy group and the methylsulfonyl piperidine moiety suggests potential interactions with various biological targets, influencing its pharmacological profile.
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown promise as an inhibitor of certain enzymes involved in cancer progression, particularly those related to the MAPK pathway.
- Modulation of Cell Signaling : It may affect signaling pathways associated with cell proliferation and survival, thereby influencing tumor growth and metastasis.
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines. For instance:
- Breast Cancer Cells : Efficacy was evaluated using IC50 values, where lower values indicate higher potency. The compound showed comparable activity to established chemotherapeutic agents.
Mechanistic Studies
Further mechanistic studies revealed that the compound inhibits key signaling pathways involved in cancer cell survival:
- MAPK Pathway Inhibition : The compound effectively blocked ERK phosphorylation, a critical step in the MAPK signaling cascade, leading to reduced cell proliferation in malignant pleural mesothelioma models .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Combination Therapy : A study investigated the combination of this compound with other agents like trametinib, revealing synergistic effects that enhanced antitumor activity compared to monotherapy .
- Xenograft Models : In vivo studies using mouse xenograft models showed significant tumor growth inhibition when treated with this compound, further supporting its potential as an anticancer agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
